molecular formula C10H6BrNO3 B15065299 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cat. No.: B15065299
M. Wt: 268.06 g/mol
InChI Key: IWBZQJXPTJYDAM-UHFFFAOYSA-N
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Description

3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Chemical Reactions Analysis

3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may interact with other cellular pathways, contributing to its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid include:

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

3-bromo-4-oxo-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-7-4-12-8-5(9(7)13)2-1-3-6(8)10(14)15/h1-4H,(H,12,13)(H,14,15)

InChI Key

IWBZQJXPTJYDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)Br

Origin of Product

United States

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